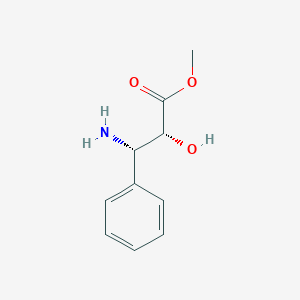

(2R,3S)-3-Phenylisoserine methyl ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPZWAQKLOPJEL-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436431 | |

| Record name | (2R,3S)-3-Phenylisoserine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131968-74-6 | |

| Record name | (2R,3S)-3-Phenylisoserine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-3-Phenylisoserine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of various bioactive molecules, most notably as a precursor to the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®) and its analogues. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the context of taxane-based cancer chemotherapy.

Core Physicochemical Properties

This compound is a stable, colorless to pale yellow solid at room temperature[1]. It is soluble in a range of organic solvents, including ethanol and ether[1]. The fundamental properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature, which may be attributed to the presence of different polymorphic forms or impurities.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | ChemScene, ChemBK |

| Molecular Weight | 195.22 g/mol | ChemScene, ChemBK |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 87-88°C or 115-117°C | ChemBK |

| Boiling Point (Predicted) | 343.0 ± 42.0 °C | ChemBK |

| Density (Predicted) | 1.212 ± 0.06 g/cm³ | ChemBK |

| Purity (Commercial) | ≥95% to 99% | ChemScene, AvaChem Scientific |

Spectroscopic Data

General Notes on Expected NMR Spectra:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the two diastereotopic protons on the isoserine backbone. The coupling constants between the C2 and C3 protons would be indicative of the syn stereochemistry.

-

¹³C NMR: The spectrum should display ten distinct carbon signals, including those corresponding to the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the two carbons of the isoserine backbone.

Experimental Protocols

The enantioselective synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. The following protocol is a synthesized methodology based on patent literature for the preparation of its acetate salt, which can be subsequently converted to the free base.

Enantioselective Synthesis of this compound Acetate Salt

This process involves the resolution of racemic threo-3-phenylisoserine amide.

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

-

Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of an enantiomerically pure resolving agent, such as (-)-dibenzoyltartaric acid, in ethanol.

-

Reflux the suspension for a sufficient period to allow for salt formation.

-

Cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt of (2R,3S)-3-phenylisoserine amide.

-

Isolate the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Conversion to the Inorganic Acid Salt

-

Suspend the isolated diastereomeric salt in ethanol.

-

Slowly add a strong inorganic acid, such as concentrated hydrochloric acid, to the suspension while maintaining a controlled temperature.

-

Cool the mixture to induce precipitation of the (2R,3S)-3-phenylisoserine amide inorganic acid salt (e.g., hydrochloride).

-

Filter the product, wash with ethanol, and dry.

Step 3: Esterification and Salt Formation

-

Suspend the (2R,3S)-3-phenylisoserine amide inorganic acid salt in methanol.

-

Introduce gaseous hydrogen chloride while maintaining the temperature at approximately 25°C.

-

Heat the mixture at reflux for several hours to facilitate esterification.

-

Distill off a portion of the methanol and cool the mixture to room temperature.

-

Add ethyl acetate, followed by the addition of a base such as triethylamine.

-

Treat the reaction mixture with acetic acid to crystallize the this compound acetate salt.

-

The final product can be isolated by filtration and further purified by recrystallization.

Caption: Workflow for the enantioselective synthesis.

Biological Significance and Role in Drug Development

The primary importance of this compound lies in its role as a key intermediate for the synthesis of the C-13 side chain of taxanes. This side chain is crucial for the biological activity of these anticancer drugs.

Mechanism of Action of Taxanes

Taxanes, including Paclitaxel and Docetaxel, are mitotic inhibitors that target microtubules within the cell. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.

-

Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization into tubulin dimers.

-

Mitotic Arrest: This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase.

-

Induction of Apoptosis: The prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. This can be influenced by the phosphorylation of anti-apoptotic proteins like Bcl-2.

-

Micronucleation and Nuclear Damage: More recent studies have shown that taxanes can also induce the formation of multiple micronuclei, leading to irreversible rupture of the nuclear membrane and subsequent cell death[3].

-

Antiangiogenic Effects: At lower concentrations, paclitaxel has been shown to inhibit angiogenesis by initiating a mitochondrial apoptotic signaling pathway in endothelial cells.

The (2R,3S) stereochemistry of the phenylisoserine side chain is essential for the high-affinity binding of taxanes to β-tubulin and, consequently, for their potent antitumor activity.

Caption: Simplified signaling pathway of taxanes.

Safety and Handling

Limited information is available regarding the specific toxicity of this compound. As with all chemical reagents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of high value in synthetic and medicinal chemistry. Its core physicochemical properties, coupled with established methods for its enantioselective synthesis, make it an accessible and critical precursor for the development of taxane-based therapeutics. A thorough understanding of its properties and the biological mechanisms of its derivatives is essential for researchers and professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a crucial building block in the semi-synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of taxane-based anticancer drugs.

Chemical and Physical Properties

This compound, in its unprotected form, is a colorless to pale yellow solid.[1] The compound and its more commonly handled N-protected derivatives possess distinct physical and chemical properties critical for their application in synthesis and analysis.

| Property | Value | Compound | CAS Number |

| CAS Number | 131968-74-6 | rel-(2R,3S)-3-Phenylisoserine methyl ester | 131968-74-6 |

| Molecular Formula | C₁₀H₁₃NO₃ | This compound | 131968-74-6 |

| Molecular Weight | 195.22 g/mol | This compound | 131968-74-6 |

| Appearance | Colorless to pale yellow solid | This compound | 131968-74-6 |

| Melting Point | 178-183 °C | Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine | 32981-85-4 |

| Boiling Point | 540.3 °C at 760 mmHg | Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine | 32981-85-4 |

| Density | 1.236 g/cm³ | Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine | 32981-85-4 |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine | 32981-85-4 |

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a critical step in its utilization for pharmaceutical applications. A common and patented method involves the resolution of racemic threo-phenylisoserine amide, followed by conversion to the desired methyl ester.[2][3]

Synthesis Workflow

Caption: Enantioselective synthesis of this compound acetate salt.

Experimental Protocol: Enantioselective Preparation of this compound Acetate Salt

This protocol is adapted from patented industrial processes.[2][3][4]

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

-

Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of (-)-dibenzoyltartaric acid in ethanol.

-

Reflux the suspension for 2 hours.

-

Cool the mixture to room temperature and stir for an additional 60 minutes.

-

Filter the precipitate, wash with ethanol, and dry under vacuum to yield the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.

Step 2: Conversion to the Hydrochloride Salt

-

Suspend the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt in ethanol and heat to approximately 42 °C.

-

Slowly add concentrated hydrochloric acid (32%) while maintaining the temperature around 45 °C.

-

After the addition is complete, cool the mixture to 0 °C over 1 hour and stir for another hour.

-

Filter the product, wash with ethanol, and dry under vacuum to obtain (2R,3S)-3-phenylisoserine amide hydrochloride.

Step 3: Esterification and Formation of the Acetate Salt

-

Suspend the (2R,3S)-3-phenylisoserine amide hydrochloride in methanol.

-

Slowly add gaseous HCl while maintaining the temperature at about 25 °C.

-

Heat the mixture at reflux for 3 hours.

-

Distill off a portion of the methanol and cool the mixture to room temperature.

-

Add ethyl acetate followed by triethylamine, keeping the temperature at 25 °C.

-

Distill off the solvent and add more ethyl acetate.

-

The final product, this compound acetate salt, can be crystallized from a suitable solvent system like ethyl acetate and heptane.[2]

Applications in Drug Development

The primary and most critical application of this compound is as a key chiral precursor for the C-13 side-chain of taxane anticancer agents, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[4] The specific stereochemistry of this side chain is essential for the therapeutic efficacy of these drugs, which exert their cytotoxic effects by promoting the assembly of microtubules and inhibiting their depolymerization.

While the methyl ester itself is a synthetic intermediate, its N-benzoyl derivative has been reported to exhibit cytotoxic, antiviral, and immunomodulatory activities.[5]

Analytical Methodologies: Chiral HPLC

Ensuring the enantiomeric purity of this compound and its derivatives is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis. The following table outlines a typical method for the N-benzoyl derivative, which can be adapted for the unprotected ester.

| Parameter | Specification |

| Instrumentation | HPLC system with a UV detector |

| Chiral Column | Amylose-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane and Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Sample Preparation | Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase (1 mg/mL). Filter through a 0.45 µm syringe filter before injection. |

| Purity Calculation | Based on the area percent of the main peak relative to the total peak area. |

| Enantiomeric Excess (ee) Calculation | ee (%) = [ (Area(2R,3S) - Area(2S,3R)) / (Area(2R,3S) + Area(2S,3R)) ] x 100 |

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself is involved in specific signaling pathways. Its significance lies in its role as a structural component of taxane drugs. The taxanes, into which this molecule is incorporated, are well-known to target microtubules, leading to the activation of the spindle assembly checkpoint and subsequent induction of apoptosis. The intricate signaling cascades triggered by microtubule disruption are the subject of extensive research in cancer biology.

Conclusion

This compound is a cornerstone chiral building block in the synthesis of life-saving anticancer medications. A thorough understanding of its properties, enantioselective synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development and medicinal chemistry. The methodologies outlined in this guide provide a solid foundation for the synthesis and quality control of this vital pharmaceutical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. EP1961735A1 - Process for the preparation of this compound acetate salt - Google Patents [patents.google.com]

- 3. RU2459802C2 - Method of producing acetate salt of methyl ester of (2r,3s)-3-phenylisoserine - Google Patents [patents.google.com]

- 4. US8106231B2 - Process for the preparation of this compound acetate salt - Google Patents [patents.google.com]

- 5. (2R,3S)-Phenylisoserine Methylester CAS 153433-80-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

In-depth Technical Guide: Molecular Weight of (2R,3S)-3-Phenylisoserine Methyl Ester

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight determination for the compound (2R,3S)-3-Phenylisoserine methyl ester. The calculation is based on its molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula and Structure

This compound is an organic compound with the molecular formula C₁₁H₁₃NO₃. This formula is the basis for calculating its molecular weight.

Atomic Weight of Constituent Elements

The calculation of the molecular weight requires the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). These values are standardized and widely accepted in the scientific community.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[1][2][3][4] |

| Hydrogen | H | 1.008[5][6][7][8][9] |

| Nitrogen | N | 14.007[10][11][12][13][14] |

| Oxygen | O | 15.999[15][16][17][18][19] |

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a molecule. For C₁₁H₁₃NO₃, the calculation is as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 207.229 |

Thus, the molecular weight of this compound is 207.229 g/mol .

Workflow for Molecular Weight Determination

The process of calculating the molecular weight can be visualized as a straightforward workflow.

Note on Methodologies: The determination of a compound's molecular weight from its formula is a computational process based on established atomic weights. As such, experimental protocols typically associated with laboratory analysis (e.g., mass spectrometry) are not detailed here. Similarly, signaling pathways are not relevant to the fundamental chemical property of molecular weight.

References

- 1. byjus.com [byjus.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. #7 - Nitrogen - N [hobart.k12.in.us]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide on (2R,3S)-3-Phenylisoserine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods related to (2R,3S)-3-Phenylisoserine methyl ester. This chiral molecule is a critical intermediate in the semi-synthesis of the prominent anticancer drug, Paclitaxel.

Physicochemical Properties

This compound, also known as methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate, is a chiral organic compound with two stereocenters. It typically appears as a colorless to pale yellow solid and is soluble in many organic solvents, including ethanol and ether.[1]

There is conflicting information in publicly available data regarding the precise melting point of this compound. Some sources report a melting point range of 115-117°C .[1][2] Other sources, associated with the CAS number 131968-74-6 , indicate a melting point of 87-88°C . This discrepancy highlights the importance of empirical verification of physical constants for synthesized batches of this compound.

For comparison, the N-benzoyl derivative, Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine, has a reported melting point of 178-183°C.[3]

Summary of Quantitative Data

| Property | Value | Source |

| Melting Point | 115-117°C | ChemBK[1][2] |

| 87-88°C (for CAS 131968-74-6) | ||

| Appearance | Colorless to pale yellow solid | ChemBK[1][2] |

| Solubility | Soluble in ethanol and ether | ChemBK[1][2] |

Synthesis and Application

This compound is a key building block in the pharmaceutical industry, primarily utilized in the semi-synthesis of Paclitaxel and its analogues. The synthesis of this side chain is a critical step in the overall production of the final drug product.

The general workflow for the semi-synthesis of Paclitaxel involves the coupling of a protected baccatin III core with the (2R,3S)-3-Phenylisoserine side chain. The methyl ester of the side chain is a common intermediate in this process.

Experimental Protocols

General Protocol for Melting Point Determination

The following is a generalized experimental protocol for the determination of the melting point of a solid organic compound like this compound using the capillary method.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently crush the crystalline sample using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown compound or to determine an approximate melting range, heat the sample rapidly and note the temperature at which it melts.

-

For an accurate determination, allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

-

Observation:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.

Signaling Pathways

Currently, there is no publicly available scientific literature detailing specific signaling pathways in which this compound is directly involved. Its primary role is established as a synthetic intermediate in the production of pharmacologically active molecules.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its role as a precursor to Paclitaxel. While its physical properties are generally characterized, the discrepancy in its reported melting point underscores the need for careful analytical confirmation in a research and development setting. The synthetic pathways for its production are well-established, forming a crucial part of the overall semi-synthesis of taxane-based anticancer agents. Further research into the direct biological activities of this compound, if any, could open new avenues for its application.

References

An In-depth Technical Guide on the Solubility of (2R,3S)-3-Phenylisoserine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2R,3S)-3-phenylisoserine methyl ester. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the necessary theoretical and practical framework for researchers to determine this data experimentally. It outlines established protocols for solubility assessment and includes a relevant experimental workflow visualization.

Solubility Profile of this compound

This compound is a chiral organic compound often used as a synthetic raw material for pharmaceutical intermediates.[1] It presents as a colorless to pale yellow solid with a melting point of approximately 115-117°C.[1]

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and bioassay results.[3] Two primary types of solubility are typically measured: thermodynamic (equilibrium) solubility and kinetic solubility.[4]

Data Presentation: Comparison of Solubility Determination Methods

The table below summarizes the key characteristics of the most common experimental methods for determining solubility, providing a clear comparison for researchers to select the most appropriate protocol for their needs.

| Feature | Shake-Flask Method (Thermodynamic) | Nephelometric Assay (Kinetic) |

| Principle | Measures the concentration of a compound in a saturated solution that has reached equilibrium. | Measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[3] |

| Type of Solubility | Equilibrium (Thermodynamic)[5] | Kinetic[6] |

| Throughput | Low to Moderate[3] | High[7] |

| Incubation Time | Long (typically 24-72 hours) to ensure equilibrium is reached.[4][8] | Short (e.g., 2 hours)[4][9] |

| Sample Requirement | Higher amount of solid compound required.[4] | Minimal amount required (e.g., from a DMSO stock solution).[7] |

| Primary Application | Lead optimization, pre-formulation, and when true equilibrium solubility is needed.[3][4] | Early drug discovery, high-throughput screening (HTS), and ranking compounds.[4][6] |

| Detection Method | HPLC, UV-Vis Spectroscopy after filtration/centrifugation.[5] | Nephelometry (light scattering).[7][9] |

Detailed Methodology 1: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[5]

Experimental Protocol:

-

Preparation of Solvent: Prepare the desired solvent system (e.g., phosphate-buffered saline pH 7.4, purified water, or organic solvent).

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed and undissolved solid remains present.[8] For low-solubility compounds, 1-2 mg/mL may be sufficient to create a surplus.[5]

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C).[10][11] Agitate the mixture for a sufficient period to reach equilibrium, typically between 24 and 72 hours.[8] The agitation speed should be adequate to keep the solid suspended, for instance, 100 RPM.[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is crucial and can be achieved by:

-

Filtration: Using a syringe filter with a low-binding membrane (e.g., PVDF).

-

Centrifugation: Centrifuging the sample at high speed and carefully collecting the supernatant.[4]

-

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant.[5] A specific and linear analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, should be used.[5] It may be necessary to dilute the supernatant to fall within the linear range of the analytical method.[5]

-

Confirmation of Equilibrium: To confirm that equilibrium was reached, the remaining suspension can be re-equilibrated for an additional period (e.g., 24 hours) and re-analyzed. The solubility value should remain constant.[5]

Detailed Methodology 2: Nephelometric Assay for Kinetic Solubility

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[3][7] It measures the light scattered by undissolved particles (precipitate) that form when a compound is introduced into an aqueous buffer from a DMSO stock.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 or 20 mM).[6]

-

Plate Setup: Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate (e.g., 96- or 384-well).[9]

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the target compound concentrations. Often, a serial dilution is performed across the plate to test a range of concentrations.[7]

-

Incubation: Mix the contents and incubate the plate at a controlled temperature for a specified period, typically around 2 hours.[9]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The instrument directs a laser through the sample, and the amount of scattered light is measured, usually in Nephelometric Turbidity Units (NTU).[6]

-

Data Analysis: Plot the light scattering signal (NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[6]

Visualization of a Relevant Experimental Workflow

While no signaling pathways involving this compound were identified, it is a key component in the synthesis of more complex molecules. The "β-Lactam Synthon Method," pioneered by Iwao Ojima, is a powerful strategy for asymmetric synthesis and provides a relevant experimental workflow.[12][13] The diagram below illustrates the logical flow of the Ojima lactam synthesis, a process central to producing Taxol and its analogs.[12]

References

- 1. chembk.com [chembk.com]

- 2. srcyrl.hspchem.com [srcyrl.hspchem.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. enamine.net [enamine.net]

- 8. quora.com [quora.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. scielo.br [scielo.br]

- 12. Ojima lactam - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of (2R,3S)-3-Phenylisoserine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R,3S)-3-Phenylisoserine methyl ester, a key chiral building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete public dataset for the free ester, this document consolidates available experimental data for its common salt forms and provides general protocols for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for derivatives of this compound. It is important to note that chemical shifts and peak positions can vary depending on the solvent, concentration, and counter-ion.

Table 1: ¹H NMR Spectroscopic Data of this compound Salts

| Proton | This compound acetate salt in d₆-DMSO | This compound hydrochloride in CDCl₃ |

| H-2 | 4.21 (1H) | 4.40 (1H) |

| H-3 | 4.39 (1H) | 5.31 (1H) |

| Phenyl-H | 7.40 (5H) | 7.22 (3H), 7.48 (2H) |

| NH₃⁺ | 8.54 (3H) | Not specified |

| OCH₃ | Not specified | 3.79 (3H) |

| OH | Not specified | 3.23 (1H) |

Data for the acetate salt is sourced from patent US8106231B2. Data for the hydrochloride salt is also from US8106231B2.

Table 2: ¹³C NMR, IR, and MS Data

| Spectroscopy | Data |

| ¹³C NMR | No experimental data found for the free ester or its simple salts. |

| IR | No experimental data found for the free ester. |

| Mass Spectrometry (Predicted) | [M+H]⁺: 196.0968 m/z |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as O-H, N-H, C=O (ester), and aromatic C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-TOF, Q-TOF)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.

-

Infusion: Infuse the sample solution into the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Detailed workflow for NMR spectroscopy.

An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its specific stereochemistry is crucial as it serves as a key building block for the synthesis of the side chain of paclitaxel (Taxol®), a potent anti-cancer agent.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₁₀H₁₃NO₃, is a derivative of the amino acid serine, featuring a phenyl group at the beta position.[2] The molecule possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers. The designation "(2R,3S)" specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. This particular isomer belongs to the threo diastereomeric pair.

The stereochemical integrity of this compound is paramount for its application in the synthesis of paclitaxel, where the precise spatial arrangement of the functional groups on the side chain is essential for its biological activity.

Below is a diagram illustrating the relationship between the four stereoisomers of 3-phenylisoserine.

Caption: Stereoisomeric relationships of 3-phenylisoserine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [2][3] |

| Molecular Weight | 195.22 g/mol | [2][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 87-88 °C | [2] |

| Boiling Point (Predicted) | 343.0 ± 42.0 °C | [2] |

| Density (Predicted) | 1.212 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents.[5] | |

| Optical Rotation [α]²⁰/D | -40° (c = 1.0 in ethanol) for the N-benzoyl derivative |

Experimental Protocols: Synthesis

The enantioselective synthesis of this compound is a critical process, often achieved through the resolution of a racemic mixture. The following protocol details a common method involving the resolution of racemic threo-3-phenylisoserine amide, followed by conversion to the methyl ester.[6]

3.1. Materials and Equipment

-

Racemic threo-3-phenylisoserine amide

-

(-)-Dibenzoyltartaric acid

-

Ethanol

-

Methanol

-

Concentrated Hydrochloric Acid (32%)

-

Gaseous Hydrogen Chloride

-

Triethylamine

-

Ethyl Acetate

-

Heptane

-

Standard laboratory glassware

-

Reflux apparatus

-

Filtration apparatus

-

Vacuum drying oven

-

Rotary evaporator

3.2. Experimental Workflow

The synthesis can be broken down into three main stages: resolution of the racemic amide, conversion to the hydrochloride salt of the amide, and finally, esterification to the desired methyl ester.

Caption: Workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

-

Suspend racemic threo-3-phenylisoserine amide and (-)-dibenzoyltartaric acid in ethanol.

-

Reflux the suspension for 2 hours.

-

Cool the mixture to room temperature and stir for an additional 60 minutes.

-

Filter the resulting precipitate, wash with ethanol, and dry under vacuum at 50 °C to yield (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt.

Step 2: Conversion to (2R,3S)-3-Phenylisoserine Amide Hydrochloride

-

Suspend the (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt in ethanol and heat to 42 °C.[1]

-

Slowly add concentrated hydrochloric acid (32%) while maintaining the temperature at approximately 45 °C.[1]

-

After the addition is complete, cool the mixture to 0 °C over 1 hour and stir for another hour.[1]

-

Filter the product, wash with ethanol, and dry under vacuum at 80 °C to obtain (2R,3S)-3-Phenylisoserine amide hydrochloride.[1]

Step 3: Esterification to this compound

-

Suspend (2R,3S)-3-Phenylisoserine amide hydrochloride in methanol.

-

Slowly add gaseous hydrogen chloride while maintaining the temperature at about 25 °C.[7]

-

Heat the mixture at reflux for 3 hours.[7]

-

Distill off a portion of the methanol and cool the mixture to room temperature.[7]

-

Add ethyl acetate followed by triethylamine, keeping the temperature at 25 °C.[7]

-

Distill off the solvent and add more ethyl acetate.

-

The final product, this compound, can be further purified by crystallization.

Conclusion

This compound is a fundamentally important chiral intermediate in pharmaceutical synthesis. A thorough understanding of its chemical structure, stereochemistry, and synthetic pathways is crucial for researchers and professionals in the field of drug development. The data and protocols presented in this guide offer a comprehensive resource for the synthesis and handling of this valuable compound. The stringent control of its stereochemistry during synthesis is a key factor in the successful production of paclitaxel and related therapeutic agents.

References

- 1. US8106231B2 - Process for the preparation of this compound acetate salt - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. (2R,3S)-Phenylisoserine Methylester CAS 153433-80-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. srcyrl.hspchem.com [srcyrl.hspchem.com]

- 6. ES2333266T3 - PROCEDURE FOR THE PREPARATION OF ACETATE SALT OF THE METHYL ESTER OF (2R, 3S) -3-PHENYLYSOSERINE. - Google Patents [patents.google.com]

- 7. US20100168460A1 - Process for the preparation of this compound acetate salt - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Key Intermediates for the Taxane Side Chain

Introduction: The C-13 side chain of paclitaxel (Taxol®), N-benzoyl-(2R,3S)-3-phenylisoserine, is indispensable for its potent antitumor activity.[1][2] The molecule's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3] The semi-synthesis of paclitaxel and its analogues, such as docetaxel (Taxotere®), relies on the efficient coupling of a protected C-13 side chain to a complex diterpenoid core, typically 10-deacetylbaccatin III (10-DAB).[3][4] This core is renewably sourced from the needles of yew trees (Taxus baccata).[3][5] Consequently, the development of stereocontrolled and efficient synthetic routes to the enantiomerically pure side chain has been a major focus of chemical research. This guide details the pivotal intermediates and methodologies central to these synthetic efforts.

Core Synthetic Strategies and Key Intermediates

Several elegant strategies have been developed to navigate the stereochemical challenges inherent in the synthesis of the taxane side chain. The most prominent of these routes are the Ojima-Holton β-Lactam method and the Sharpless Asymmetric Dihydroxylation, each characterized by unique key intermediates.

The Ojima-Holton β-Lactam Method

This widely adopted strategy is renowned for its high diastereoselectivity and enantioselectivity, proceeding through a chiral β-lactam (azetidin-2-one) intermediate.[1][6] The β-lactam synthon method is not only crucial for the semi-synthesis of paclitaxel but also allows for the facile creation of a diverse array of analogues with modified side chains.[5][7]

Key Intermediates:

-

Chiral Imine: Formed from the condensation of an aldehyde (e.g., benzaldehyde) and a chiral amine or an amine with a chiral auxiliary. This intermediate directs the stereochemistry of the subsequent cycloaddition.

-

cis-β-Lactam: The core intermediate of this pathway, formed via a [2+2] Staudinger cycloaddition between a ketene (generated in situ from an acid chloride) and the chiral imine.[1][8] The ring strain of the β-lactam facilitates its subsequent ring-opening to couple with the taxane core.[5] Protecting groups, such as a benzoyl group on the nitrogen and a silyl ether on the C3-hydroxyl, are critical for this stage.[8][9]

Sharpless Asymmetric Dihydroxylation

This method offers a highly efficient and enantioselective route that installs the two key stereocenters in a single, catalytic step starting from a cinnamate ester.[1]

Key Intermediates:

-

Chiral Diol: The direct product of the asymmetric dihydroxylation of an alkene (e.g., ethyl cinnamate). This intermediate contains the requisite (2R, 3S) stereochemistry at the C2 and C3 positions.

-

Cyclic Sulfite/Sulfate: The diol is often converted to a cyclic intermediate to facilitate regioselective ring-opening.

-

Amino Alcohol: Formed by the ring-opening of the cyclic intermediate with a nitrogen source. Subsequent N-benzoylation yields the desired side chain.[6]

Logical Workflow of Major Synthetic Pathways

The following diagram illustrates the convergence of the primary synthetic routes on the target N-benzoyl-(2R,3S)-3-phenylisoserine side chain.

Caption: Major synthetic routes to the taxane side chain.

Quantitative Data Presentation

The efficiency and stereoselectivity of different synthetic routes are critical for their practical application. The following table provides a comparative summary of key quantitative data for prominent methods.

| Synthetic Route | Key Chiral Step | Starting Material(s) | Approx. No. of Steps | Overall Yield | Enantiomeric Excess (ee) |

| Ojima-Holton β-Lactam | Chiral Auxiliary Mediated [2+2] Cycloaddition | Glycolic Acid, Benzaldehyde | ~6 | Moderate | >98% |

| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Ethyl Cinnamate | ~4 | High | >99% |

| Jacobsen Catalytic Asymmetric Epoxidation | Asymmetric Epoxidation | cis-Ethyl Cinnamate | ~4 | Good | 93% |

| Data summarized from reference[1]. |

Detailed Experimental Protocols

The following protocols are generalized representations of key experimental transformations in the synthesis of the taxane side chain intermediates.

Protocol 1: Diastereoselective Synthesis of a cis-β-Lactam Intermediate (Ojima-Holton Method)

This protocol outlines the Staudinger cycloaddition to form the core β-lactam ring.[1][8]

-

Imine Formation:

-

Dissolve the desired aldehyde (e.g., benzaldehyde, 1.0 eq) and a chiral amine (1.0 eq) in a non-polar, anhydrous solvent such as toluene in a round-bottom flask.

-

Add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

-

Stir the mixture at room temperature until imine formation is complete, as monitored by Thin Layer Chromatography (TLC) or ¹H NMR.

-

Filter off the drying agent and use the resulting imine solution directly in the next step under an inert atmosphere (e.g., Argon).

-

-

Ketene Generation and [2+2] Cycloaddition:

-

Cool the imine solution to 0 °C or a lower temperature (e.g., -78 °C) to favor the kinetic cis-product.[8]

-

In a separate flask, dissolve an appropriate acid chloride (e.g., acetoxyacetyl chloride, 1.1 eq) in anhydrous toluene.

-

Slowly add a tertiary amine base (e.g., triethylamine, 1.2 eq) to the acid chloride solution to generate the ketene in situ.

-

Transfer the ketene solution dropwise to the cooled, stirring imine solution.

-

Allow the reaction to stir for several hours at low temperature, monitoring completion by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired cis-β-lactam.

-

Protocol 2: Synthesis of a Chiral Diol (Sharpless Asymmetric Dihydroxylation)

This protocol details the formation of the chiral diol from an alkene precursor.[6][8]

-

Reaction Setup:

-

In a round-bottom flask, prepare a 1:1 solvent mixture of t-butanol and water.

-

Add the commercial AD-mix-β (for the (2R,3S) product from ethyl cinnamate) to the solvent system with vigorous stirring at room temperature until dissolved.

-

Add methanesulfonamide (CH₃SO₂NH₂) (1.0 eq).[6]

-

Cool the resulting mixture to 0 °C in an ice bath.

-

-

Substrate Addition and Reaction:

-

Dissolve the cinnamate ester substrate (1.0 eq) in the t-butanol/water solvent system.

-

Add the substrate solution to the cooled, vigorously stirring AD-mix solution.

-

Stir the reaction at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction progress is often accompanied by a color change from dark to pale yellow.[6]

-

-

Work-up and Purification:

-

Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with 2N KOH, water, and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude diol by silica gel column chromatography.

-

References

- 1. benchchem.com [benchchem.com]

- 2. N-Benzoyl-(2R,3S)-3-phenylisoserine - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Chiral Pool Synthesis Starting from Phenylisoserine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pool synthesis, a strategy that utilizes readily available enantiopure compounds as starting materials, is a cornerstone of modern asymmetric synthesis. Phenylisoserine derivatives, a class of chiral β-amino acids, represent a particularly valuable subset of the chiral pool. Their inherent stereochemistry and versatile functional groups make them powerful building blocks for the synthesis of complex, biologically active molecules. The most prominent example is the side chain of the potent anticancer drug Paclitaxel (Taxol®), where the specific (2R, 3S)-phenylisoserine moiety is crucial for its therapeutic activity. This technical guide provides an in-depth exploration of the core strategies for the synthesis of phenylisoserine derivatives, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

The primary challenge in the synthesis of phenylisoserine lies in the precise control of the two adjacent stereocenters at C2 and C3. Achieving high diastereoselectivity (favoring either the syn or anti isomer) and high enantioselectivity (obtaining a single enantiomer) is paramount. This guide will delve into several key methodologies that have been successfully employed to address this challenge.

Core Synthetic Strategies

Several powerful methods have been developed for the stereoselective synthesis of phenylisoserine derivatives. The choice of method often depends on the desired stereoisomer (syn or anti), the required scale of the synthesis, and the available starting materials. The following sections will detail the most prominent and effective strategies.

Evans Aldol Reaction

The Evans Aldol reaction is a highly reliable method for the diastereoselective and enantioselective synthesis of β-hydroxy carbonyl compounds, which can be readily converted to β-amino acids like phenylisoserine. This method utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol addition between an enolate and an aldehyde. For the synthesis of syn-phenylisoserine derivatives, an N-acyl oxazolidinone is enolized, and the resulting Z-enolate reacts with benzaldehyde to furnish the desired aldol adduct with high stereocontrol.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct conversion of an alkene to a vicinal amino alcohol. In the context of phenylisoserine synthesis, an α,β-unsaturated ester, such as methyl cinnamate, is treated with a source of nitrogen (e.g., a carbamate) in the presence of a chiral osmium catalyst. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates the facial selectivity of the addition, leading to the desired enantiomer of the protected phenylisoserine. This method is particularly valued for its high enantioselectivity.

Ojima β-Lactam Method

The Ojima β-Lactam method is a powerful strategy that proceeds through a chiral β-lactam intermediate. This approach involves the [2+2] cycloaddition of a chiral imine with a ketene, a reaction often referred to as the Staudinger reaction. The resulting β-lactam can then be hydrolyzed to yield the desired N-acyl-phenylisoserine derivative. The stereochemistry of the final product is controlled by the chiral auxiliary used in the formation of the imine. This method is renowned for its high diastereoselectivity and enantioselectivity.[1]

Diastereomeric Salt Resolution

For cases where a racemic mixture of a phenylisoserine derivative is obtained, diastereomeric salt resolution offers a classical yet effective method for separating the enantiomers. This technique involves reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid (e.g., (-)-dibenzoyltartaric acid), to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the enantiopure phenylisoserine derivative.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the key synthetic methods discussed, allowing for a clear comparison of their efficiency and stereoselectivity.

| Synthetic Method | Substrate | Key Reagents | Typical Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |

| Evans Aldol Reaction | N-propionyl oxazolidinone, Benzaldehyde | Dibutylboron triflate, Triethylamine | 80-95 | >95:5 | >99 | [2] |

| Sharpless Asymmetric Aminohydroxylation | Methyl Cinnamate | (DHQ)₂PHAL, t-BuOCONH₂, K₂OsO₄·2H₂O | 68 | >20:1 | 99 | [2] |

| Diastereomeric Salt Resolution | Racemic threo-phenyliserine amide | (-)-Dibenzoyltartaric acid | 82 (of resolved amide) | N/A | >99 | [2] |

| Ojima β-Lactam Method | Chiral Imine, Acetoxyacetyl chloride | Base | High | High | High | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Evans Aldol Reaction for syn-(2R, 3S)-Phenylisoserine Derivative[2]

Part 1: Acylation of the Chiral Auxiliary

-

To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N) followed by the dropwise addition of propionyl chloride.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.

Part 2: Aldol Reaction

-

Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C.

-

Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of Et₃N.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add freshly distilled benzaldehyde dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

Part 3: Workup and Purification

-

Quench the reaction by adding a pH 7 buffer and methanol.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate[2]

-

To a stirred mixture of AD-mix-β and tert-butyl carbamate (Boc₂O) in a tert-butanol/water solvent system, add methyl cinnamate.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete, monitoring by TLC.

-

Quench the reaction by adding sodium sulfite and stir for 1 hour at room temperature.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the protected (2R, 3S)-phenylisoserine methyl ester.

Protocol 3: Ojima β-Lactam Method for N-Benzoyl-(2R,3S)-3-phenylisoserine[1]

Part 1: Synthesis of the Chiral β-Lactam

-

Formation of the Chiral Imine: To a solution of a chiral amino ester (e.g., (S)-ethyl lactate) in an aprotic solvent (e.g., CH₂Cl₂), add benzaldehyde and a dehydrating agent such as anhydrous MgSO₄. Stir at room temperature for 4-6 hours. Filter and concentrate to obtain the crude chiral imine.

-

[2+2] Cycloaddition (Staudinger Reaction): Dissolve the crude chiral imine in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C. In a separate flask, dissolve acetoxyacetyl chloride in anhydrous CH₂Cl₂ and add it dropwise to the imine solution. Stir at -78 °C for several hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to afford the chiral β-lactam.

Part 2: Hydrolysis of the β-Lactam

-

Dissolve the purified chiral β-lactam in a mixture of ethanol and water.

-

Add a base such as lithium hydroxide (LiOH).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

-

Extract the product with ethyl acetate.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

Caption: Workflow for the Evans Aldol Reaction for syn-(2R, 3S)-Phenylisoserine Derivative.

Caption: Experimental workflow for the Sharpless Asymmetric Aminohydroxylation.

Caption: General workflow for the Ojima β-lactam asymmetric synthesis.[1]

Applications in Drug Development

The paramount application of phenylisoserine derivatives in drug development is their role as the C-13 side chain of Paclitaxel (Taxol®).[2][3] This side chain is essential for the drug's ability to promote microtubule assembly and stability, leading to cell cycle arrest and apoptosis in cancer cells.[3] The precise stereochemistry of the phenylisoserine moiety is critical for this biological activity.

Beyond Taxol®, the inherent chirality and functionality of phenylisoserine derivatives make them attractive building blocks for the synthesis of a wide range of other biologically active compounds.[4][5][6] Their β-amino acid scaffold is found in numerous natural products and designed molecules with diverse therapeutic potential, including antiviral, antibacterial, and antihypertensive agents. The ability to synthesize various stereoisomers and analogs of phenylisoserine allows for the exploration of structure-activity relationships and the development of novel drug candidates with improved efficacy and reduced side effects.[3][4][7] The synthetic methodologies detailed in this guide provide the foundation for accessing these valuable chiral building blocks for drug discovery and development programs.[5][6][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylisoserine Moiety: A Cornerstone of Biological Activity in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylisoserine scaffold is a paramount structural motif in medicinal chemistry, most notably as a critical determinant for the potent anticancer activity of Paclitaxel (Taxol) and its analogues.[1][2] This technical guide delves into the profound biological significance of the phenylisoserine moiety, offering a comprehensive overview of its mechanism of action, structure-activity relationships, and its broader implications in drug development. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to support researchers in this field.

The Pivotal Role of Phenylisoserine in Paclitaxel's Anticancer Activity

The discovery of Paclitaxel, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, marked a significant milestone in cancer chemotherapy.[2] Its complex chemical structure features a diterpene core and, crucially, a C-13 ester side chain identified as N-benzoyl-3-phenylisoserine.[2] This side chain is indispensable for the compound's biological activity.[3][4]

Paclitaxel's primary mechanism of action involves its interaction with β-tubulin, a subunit of microtubules.[4] Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, including cell division, motility, and intracellular transport. By binding to the β-tubulin subunit within the microtubule, Paclitaxel stabilizes the polymer, preventing the dynamic instability required for the mitotic spindle to function correctly during cell division.[3][5] This disruption of microtubule dynamics leads to a prolonged blockage of the metaphase-anaphase transition, ultimately inducing cell cycle arrest at the G2/M phase and triggering apoptosis, or programmed cell death.[3][5]

Signaling Pathways Triggered by Phenylisoserine-Containing Agents

The stabilization of microtubules by Paclitaxel initiates a cascade of downstream signaling events that contribute to its cytotoxic effects. Key pathways affected include the activation of the spindle assembly checkpoint (SAC), modulation of the Bcl-2 family of apoptosis-regulating proteins, and activation of the c-Jun N-terminal kinase (JNK) pathway.[5]

Structure-Activity Relationship (SAR) of the Phenylisoserine Moiety

The precise structure of the N-benzoyl-3-phenylisoserine side chain is critical for its interaction with the tubulin binding pocket.[1] Extensive research has explored modifications to this moiety to understand the structural requirements for activity and to develop analogs with improved pharmacological properties.

Substitutions on the N-benzoyl and 3'-phenyl rings are generally well-tolerated, often resulting in compounds with biological activity comparable to the parent molecule.[1][6] However, alterations to the core structure of the side chain, such as homologation (increasing the carbon chain length), can lead to a significant reduction in activity.[1] This highlights the importance of the specific conformation and steric bulk of the phenylisoserine moiety for optimal binding to its target.

Quantitative Analysis of Phenylisoserine Analogs

The biological activity of various phenylisoserine derivatives has been quantified using assays such as tubulin assembly and cytotoxicity against cancer cell lines. The following table summarizes key quantitative data for selected analogs.

| Compound/Analog | Modification | Biological Activity Assay | Cell Line | Quantitative Data | Reference |

| N-Benzoyl-(2R,3S)-3-phenylisoserine | Parent Side Chain | Cytotoxicity Assay | B16 Melanoma | 62% inhibition at 42 µM | [3] |

| N-(p-chlorobenzoyl)-(2R,3S)-3-phenylisoserine attached to baccatin III core | Substitution on the N-benzoyl group | Tubulin Assembly & Cytotoxicity Assay | B16 Melanoma | Activity comparable to Taxol | [3][6] |

| N-benzoyl-(2R,3S)-3-(p-chlorophenyl)isoserine attached to baccatin III core | Substitution on the 3-phenyl group | Tubulin Assembly & Cytotoxicity Assay | B16 Melanoma | Activity comparable to Taxol | [3][6] |

| One carbon homologated side chain | Side chain homologation | Microtubule Assembly Assay | - | At least 27 times less active than taxotere | [1] |

| SK80 (phenylisoserine derivative) | Novel scaffold | SARS-CoV 3CL R188I mutant protease inhibition | - | IC50 value of 43μM | [7] |

Phenylisoserine Beyond Cancer: A Versatile Pharmacophore

While the phenylisoserine moiety is most famous for its role in anticancer agents, its structural features make it a valuable scaffold for the development of inhibitors for other biological targets. For instance, novel phenylisoserine derivatives have been synthesized and evaluated as inhibitors of the SARS-CoV 3CL protease, an essential enzyme for viral replication.[7] This demonstrates the potential of the phenylisoserine backbone to be adapted for diverse therapeutic applications.

The Phenylisoserine Moiety as a Chiral Building Block

The stereochemistry of the phenylisoserine side chain is crucial for its biological activity.[8] The (2'R,3'S) configuration is the active stereoisomer in Paclitaxel.[2] As such, phenylisoserine serves as a vital chiral building block in the synthesis of complex pharmaceutical compounds.[8][9][10] The development of stereoselective synthetic methods to produce enantiomerically pure phenylisoserine derivatives is a significant area of research in organic and medicinal chemistry.[5][6][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Assembly Assay

Objective: To determine the ability of taxol analogs to promote the assembly of microtubules from purified tubulin.[1][3]

Methodology:

-

Purified tubulin is prepared from bovine brain.[1]

-

The tubulin solution is mixed with GTP and the test compound (taxol or its analog) in a suitable buffer.[1]

-

The mixture is incubated at 37°C to allow for microtubule polymerization.[1]

-

The increase in turbidity, which is proportional to the mass of microtubules formed, is monitored spectrophotometrically at 340 nm over time.[1]

-

The activity of the analog is compared to that of a standard paclitaxel solution.[1]

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of taxol analogs on cancer cells.[1][3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Methodology:

-

Cancer cells (e.g., B16 melanoma) are cultured in appropriate media.[1]

-

The cells are seeded in 96-well plates and allowed to attach overnight.[1][3]

-

The cells are then treated with various concentrations of the taxol analogs or paclitaxel as a positive control.[1]

-

After a specified incubation period (e.g., 72 hours), MTT solution is added to each well and incubated for 3-4 hours at 37°C.[3]

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.[3]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated and compared to that of paclitaxel.[1][3]

In Silico Docking Simulation

Objective: To predict the binding affinity and interaction of phenylisoserine derivatives with their target protein.[1][7]

Methodology:

-

The three-dimensional structure of the target protein (e.g., SARS-CoV 3CL protease) is obtained from a protein data bank or generated using homology modeling.[1]

-

The structures of the phenylisoserine derivatives are generated and optimized.[1]

-

Docking simulations are performed using software such as GOLD to predict the binding mode and affinity of the ligands to the protein's active site.[1][7]

Conclusion

The phenylisoserine moiety stands as a testament to the intricate relationship between chemical structure and biological function. Its indispensable role in the anticancer activity of Paclitaxel has cemented its importance in medicinal chemistry. The continued exploration of phenylisoserine analogs and their application to a broader range of biological targets underscores the enduring potential of this versatile scaffold in the discovery and development of novel therapeutics. The data and protocols presented in this guide aim to facilitate further research and innovation in this exciting and impactful area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Derivatives Of ?-phenylisoserine Side Chain Of Paclitaxel (taxol) With Varying Hydrophobicity [journalijar.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 10. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Paclitaxel's Side Chain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for the C-13 side chain of the renowned anticancer agent, Paclitaxel (Taxol®). The N-benzoyl-3-phenylisoserine side chain is a critical pharmacophore, essential for the drug's potent anti-tumor activity. This document details prominent and varied methodologies, presenting quantitative data in structured tables, providing explicit experimental protocols for key reactions, and illustrating reaction workflows and logical relationships through diagrams.

Introduction

The synthesis of Paclitaxel's C-13 side chain has been a formidable challenge in organic chemistry, driving the development of novel and highly selective synthetic methods. The side chain possesses two stereocenters, and its correct absolute and relative stereochemistry is crucial for biological activity. Numerous strategies have been devised, ranging from chiral auxiliary-based methods to catalytic asymmetric syntheses and biocatalytic approaches. This guide will delve into the intricacies of five major synthetic routes: the Ojima β-Lactam method, the Sharpless Asymmetric Dihydroxylation, the Jacobsen Catalytic Asymmetric Epoxidation, L-Proline Catalyzed Asymmetric Synthesis, and Chemoenzymatic Kinetic Resolution.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for the Paclitaxel side chain often involves a trade-off between factors such as stereoselectivity, overall yield, number of steps, and the cost and availability of starting materials and reagents. The following table summarizes the key quantitative data for the discussed synthetic strategies, offering a direct comparison to aid in methodological selection.

| Synthetic Route | Key Chiral Step | Starting Material(s) | Number of Steps (to protected side chain) | Overall Yield | Enantiomeric Excess (ee) |

| Ojima β-Lactam Method | Chiral Auxiliary Mediated [2+2] Cycloaddition | Glycolic acid, Benzaldehyde | ~6 | Moderate | >98%[1] |

| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Ethyl Cinnamate | ~4 | High | >99%[1] |

| Jacobsen Catalytic Asymmetric Epoxidation | Asymmetric Epoxidation | cis-Ethyl Cinnamate | ~4 | Good | 93%[1] |

| L-Proline Catalyzed Asymmetric Synthesis | Asymmetric α-amination | 3-Oxo-3-phenylpropanal | ~3 | Good | 92-99%[2] |

| Chemoenzymatic Kinetic Resolution | Enzymatic Resolution | Racemic 3-hydroxy-4-phenyl-β-lactam | Variable | Good | >99% |

Detailed Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the key steps in each of the major synthetic routes to the Paclitaxel side chain.

Ojima β-Lactam Method

This robust and widely adopted strategy relies on the diastereoselective [2+2] cycloaddition of a chiral ester enolate to an imine to construct the β-lactam core, which is then elaborated to the desired side chain.[1]

Key Experimental Steps:

-

Preparation of the Chiral Auxiliary Ester: Glycolic acid is first protected as its benzyl ether. The resulting acid is converted to the acid chloride and then reacted with a chiral auxiliary, such as (-)-trans-2-phenyl-1-cyclohexanol, to form the chiral ester.[1]

-

Formation of the Lithium Enolate: The chiral ester is treated with a strong base, typically lithium diisopropylamide (LDA), at a low temperature (-78 °C) to generate the corresponding lithium enolate.[1]

-